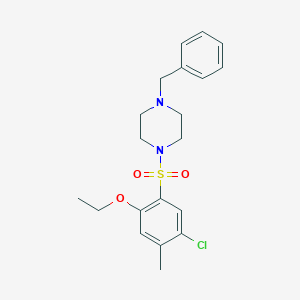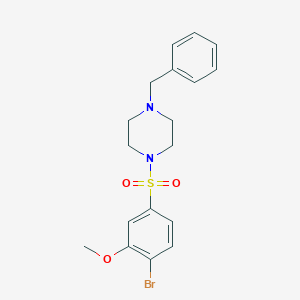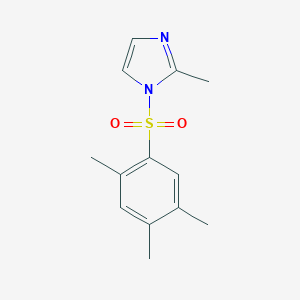
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a sulfonyl group attached to a 2,4,5-trimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole typically involves the reaction of 2-methylimidazole with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-pyrrole: Contains a pyrrole ring instead of an imidazole ring.
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-oxazole: Features an oxazole ring.
Uniqueness
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the sulfonyl group attached to a trimethylphenyl moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The imidazole ring provides a versatile platform for chemical modifications, while the sulfonyl group enhances its reactivity and potential interactions with biological targets.
特性
IUPAC Name |
2-methyl-1-(2,4,5-trimethylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-11(3)13(8-10(9)2)18(16,17)15-6-5-14-12(15)4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXIZNMHYZEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
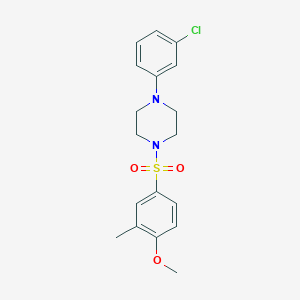
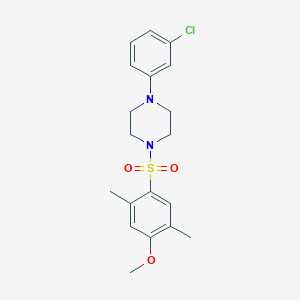

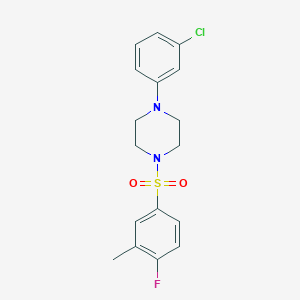
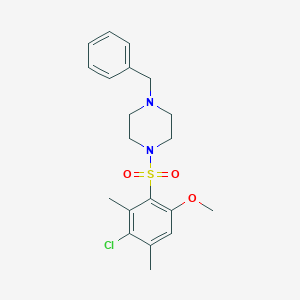
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512881.png)
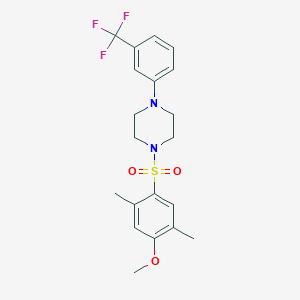
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512888.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512889.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512890.png)
![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)
![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)
